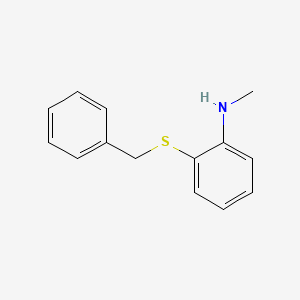

2-(Benzylsulfanyl)-N-methylaniline

Beschreibung

2-(Benzylsulfanyl)-N-methylaniline is an aromatic amine derivative featuring a benzylsulfanyl (–S–CH₂C₆H₅) substituent at the ortho position of an N-methylaniline scaffold. This compound belongs to a class of sulfur-containing aromatic amines, where the thioether group and N-methylation influence electronic properties, solubility, and reactivity.

For example, 2-(benzylthio)aniline reacts with chlorformamidinium salts in acetonitrile (MeCN) in the presence of triethylamine (NEt₃), yielding substituted guanidine or imidazolidine derivatives with moderate yields (60–69%) .

Eigenschaften

CAS-Nummer |

109334-46-5 |

|---|---|

Molekularformel |

C14H15NS |

Molekulargewicht |

229.34 g/mol |

IUPAC-Name |

2-benzylsulfanyl-N-methylaniline |

InChI |

InChI=1S/C14H15NS/c1-15-13-9-5-6-10-14(13)16-11-12-7-3-2-4-8-12/h2-10,15H,11H2,1H3 |

InChI-Schlüssel |

DJKOCTHCAZRGPV-UHFFFAOYSA-N |

Kanonische SMILES |

CNC1=CC=CC=C1SCC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfanyl)-N-methylaniline typically involves the reaction of N-methylaniline with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the benzyl group is introduced to the sulfur atom of the aniline derivative. The reaction is usually carried out in an organic solvent like ethanol or acetone under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of 2-(Benzylsulfanyl)-N-methylaniline can be optimized by using continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product while minimizing the production of by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Benzylsulfanyl)-N-methylaniline undergoes various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The benzyl group can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)

Substitution: Alkylating agents (e.g., methyl iodide), arylating agents (e.g., phenylboronic acid)

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Various alkylated or arylated derivatives

Wissenschaftliche Forschungsanwendungen

2-(Benzylsulfanyl)-N-methylaniline has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Wirkmechanismus

The mechanism of action of 2-(Benzylsulfanyl)-N-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the N-methyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Electronic and Structural Properties

The benzylsulfanyl group is a common feature in the compounds below, but variations in N-substituents lead to distinct electronic and structural behaviors:

Key Observations:

- Electronic Effects: The N-methyl group in 2-(Benzylsulfanyl)-N-methylaniline is less electron-withdrawing compared to the imidazolidin-ylidene or tetramethylguanidine groups in related compounds. This affects resonance stabilization and Hammett parameters, which correlate with reactivity in coupling reactions .

- Crystallographic Trends: Bulky N-substituents (e.g., tetramethylguanidine) induce larger dihedral angles between aromatic rings (67.69° in vs.

Spectral and Physical Properties

- ¹H NMR: The benzylsulfanyl CH₂ group resonates at ~4.10–4.11 ppm across all compounds, indicating minimal electronic perturbation by N-substituents. Aromatic protons appear in the 6.5–7.4 ppm range, with shifts depending on substituent electron-withdrawing/donating effects .

- IR Spectroscopy: Strong C=N stretches (~1635 cm⁻¹) in imidazolidine/guanidine derivatives are absent in the simpler N-methylaniline analog, highlighting differences in conjugation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.